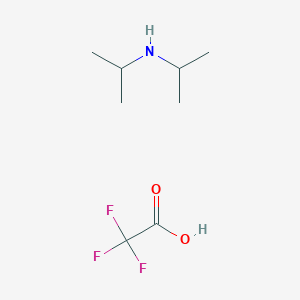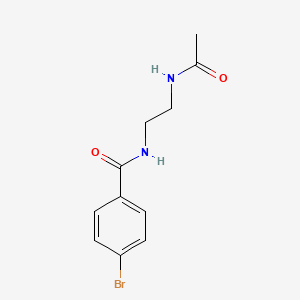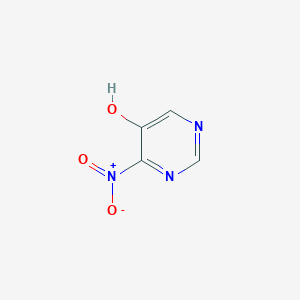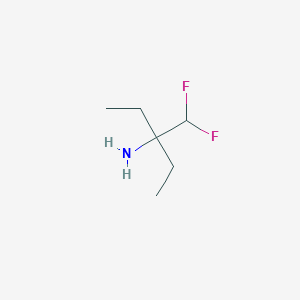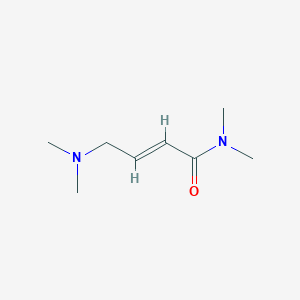
(E)-4-(Dimethylamino)-N,N-dimethylbut-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-4-(Dimethylamino)-N,N-dimethylbut-2-enamide is an organic compound with the molecular formula C8H16N2O It is characterized by the presence of a dimethylamino group and a but-2-enamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(Dimethylamino)-N,N-dimethylbut-2-enamide can be achieved through several methods. One common approach involves the reaction of dimethylamine with a suitable precursor such as but-2-enoyl chloride. The reaction typically occurs under mild conditions, often at room temperature, and may require the presence of a base to neutralize the hydrochloric acid byproduct .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include steps such as purification through distillation or recrystallization to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
(E)-4-(Dimethylamino)-N,N-dimethylbut-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of derivatives depending on the nucleophile used .
Scientific Research Applications
(E)-4-(Dimethylamino)-N,N-dimethylbut-2-enamide has several scientific research applications:
Mechanism of Action
The mechanism of action of (E)-4-(Dimethylamino)-N,N-dimethylbut-2-enamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, altering the activity of the target molecules. This interaction may involve hydrogen bonding, hydrophobic interactions, and other molecular forces .
Comparison with Similar Compounds
Similar Compounds
(E)-4-(Dimethylamino)but-2-enoic acid: Similar in structure but with a carboxylic acid group instead of an amide.
(E)-3-(Dimethylamino)-N,N-dimethylacrylamide: Similar but with a different substitution pattern on the but-2-enamide structure.
Uniqueness
(E)-4-(Dimethylamino)-N,N-dimethylbut-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Properties
Molecular Formula |
C8H16N2O |
|---|---|
Molecular Weight |
156.23 g/mol |
IUPAC Name |
(E)-4-(dimethylamino)-N,N-dimethylbut-2-enamide |
InChI |
InChI=1S/C8H16N2O/c1-9(2)7-5-6-8(11)10(3)4/h5-6H,7H2,1-4H3/b6-5+ |
InChI Key |
WNAOQBGAGBIGLT-AATRIKPKSA-N |
Isomeric SMILES |
CN(C)C/C=C/C(=O)N(C)C |
Canonical SMILES |
CN(C)CC=CC(=O)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(((3AR,4S,6R,6aS)-6-((6-chloro-2-(propylthio)pyrimidin-4-yl)amino)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethan-1-ol](/img/structure/B14903491.png)
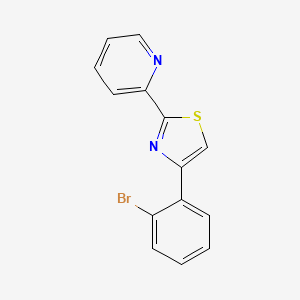
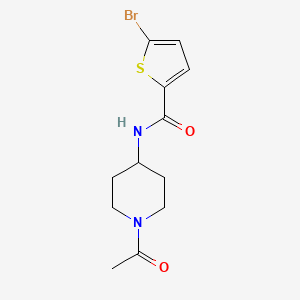

![[(2,5-dimethyl-1H-pyrrol-3-yl)methylidene]propanedinitrile](/img/structure/B14903514.png)
![4-Chloro-2-{[(pyridin-3-ylmethyl)amino]methyl}phenol](/img/structure/B14903515.png)
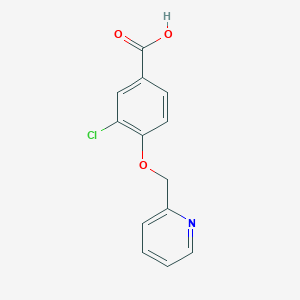

![4-(5-{(E)-[2-({[(3-methylphenoxy)acetyl]amino}acetyl)hydrazinylidene]methyl}furan-2-yl)benzoic acid (non-preferred name)](/img/structure/B14903536.png)
